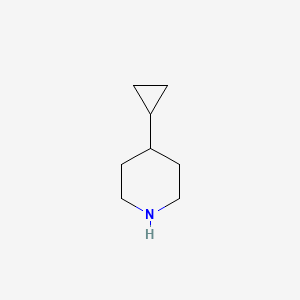

4-Cyclopropylpiperidine

Description

4-Cyclopropylpiperidine is a piperidine derivative characterized by a cyclopropyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅N, with a monoisotopic mass of 125.12045 Da .

Structurally, the cyclopropyl group introduces steric rigidity and conformational constraints, which may enhance binding specificity to biological targets.

Properties

IUPAC Name |

4-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-7(1)8-3-5-9-6-4-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNVPWCTEBODPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667099 | |

| Record name | 4-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-59-4 | |

| Record name | 4-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of multicomponent reactions such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, and the Ugi reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpiperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperidone, while reduction may yield cyclopropylpiperidine derivatives with altered functional groups.

Scientific Research Applications

4-Cyclopropylpiperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It has potential therapeutic applications, particularly in drug development.

Industry: It is used in manufacturing processes and environmental research.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Cyclopropylpiperidine and Analogues

Key Research Findings

Conformational Rigidity vs. Flexibility

- In contrast, spirocyclic analogues like Spiro[3.4]octan-2-amine exhibit distinct ring strain and spatial orientations, which may limit their utility in certain receptor-binding applications .

Industrial Relevance

- The high patent count for this compound hydrochloride (74 patents) underscores its utility in medicinal chemistry, likely due to its balanced physicochemical properties (e.g., solubility, stability).

Contradictions and Limitations

- While this compound shows promise in preclinical studies, direct comparisons with fluorinated or aromatic analogues are scarce. For instance, 4-fluoro-4-piperidinecarboxylic acid (95% purity) is documented as a high-purity intermediate , but its pharmacological profile remains unstudied.

- Patent data may overemphasize industrial interest without reflecting actual therapeutic efficacy.

Biological Activity

4-Cyclopropylpiperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a piperidine derivative characterized by the presence of a cyclopropyl group at the fourth position of the piperidine ring. Piperidine derivatives are known for their versatility in biological activity, including effects on neurotransmitter systems, antimicrobial properties, and anticancer effects.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study indicated that compounds containing piperidine scaffolds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell survival, such as PARP-1 .

- Mechanism of Action : The compound's anticancer activity is often linked to its ability to inhibit topoisomerases I and II, which are crucial for DNA replication and repair. By disrupting these enzymes, this compound can lead to cell cycle arrest and subsequent apoptosis .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of piperazine, including those with cyclopropyl substitutions, exhibit significant antibacterial and antifungal activities. For example, certain synthesized derivatives displayed potent activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

- In Vitro Studies : Various piperazine derivatives were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial efficacy .

3. HIV-1 Protease Inhibition

Another promising area of research involves the use of this compound as an inhibitor of HIV-1 protease. Compounds designed with this scaffold have shown half-maximal inhibitory concentrations (IC50) below 20 nM against HIV-1 protease, indicating strong antiviral activity .

- Specific Findings : One particular derivative exhibited an IC50 value of 3.61 nM and demonstrated significant inhibition against both wild-type and drug-resistant variants of HIV-1 .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anticancer Properties : A series of experiments conducted at the National Cancer Institute assessed various piperidine derivatives for their anticancer effects across 60 cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity and selectivity towards specific cancer types .

- Antimicrobial Evaluation : A study synthesized multiple cyclopropyl-piperazine derivatives and tested them against common bacterial pathogens. The results showed that several compounds had MIC values significantly lower than those of existing antibiotics, suggesting their potential for development into new treatments for bacterial infections .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.